molecular formula C6H3NO2 B12363590 CID 77519955

CID 77519955

Cat. No.: B12363590
M. Wt: 121.09 g/mol
InChI Key: WOGZVBWJGJPSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 77519955” is known as 1,8-diazabicyclo[5.4.0]undec-7-ene. It belongs to the class of amidine compounds and is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-diazabicyclo[5.4.0]undec-7-ene is typically synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The reaction involves the formation of a bicyclic structure through a series of condensation and cyclization steps .

Industrial Production Methods

Commercially, 1,8-diazabicyclo[5.4.0]undec-7-ene is produced synthetically. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:

Mechanism of Action

1,8-diazabicyclo[5.4.0]undec-7-ene exerts its effects primarily through its basicity and ability to act as a ligand. It protonates at the imine nitrogen, and Lewis acids attach to the same nitrogen. This dual functionality allows it to act as a catalyst and a complexing agent in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to its high basicity and non-nucleophilic nature, making it an excellent catalyst and ligand in various organic reactions. Its ability to act as both a base and a ligand sets it apart from other similar compounds .

Properties

Molecular Formula

C6H3NO2

Molecular Weight

121.09 g/mol

InChI

InChI=1S/C6H3NO2/c8-4-5-1-2-6(9)7-3-5/h1-3H

InChI Key

WOGZVBWJGJPSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.